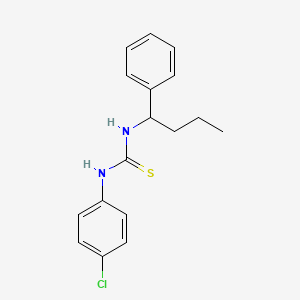
N-(4-Chlorophenyl)-N'-(1-phenylbutyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-N’-(1-phenylbutyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a thiourea group bonded to a 4-chlorophenyl and a 1-phenylbutyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-(1-phenylbutyl)thiourea typically involves the reaction of 4-chloroaniline with 1-phenylbutyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chlorophenyl)-N’-(1-phenylbutyl)thiourea may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N’-(1-phenylbutyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As an inhibitor of certain enzymes or receptors.
Medicine: Potential therapeutic agent for treating specific diseases.
Industry: Used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N’-(1-phenylbutyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The specific pathways and targets depend on the application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Lacks the 4-chlorophenyl and 1-phenylbutyl groups.
N-(4-Chlorophenyl)thiourea: Lacks the 1-phenylbutyl group.
N-(1-Phenylbutyl)thiourea: Lacks the 4-chlorophenyl group.
Uniqueness
N-(4-Chlorophenyl)-N’-(1-phenylbutyl)thiourea is unique due to the presence of both the 4-chlorophenyl and 1-phenylbutyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
62466-40-4 |
|---|---|
Molecular Formula |
C17H19ClN2S |
Molecular Weight |
318.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(1-phenylbutyl)thiourea |
InChI |
InChI=1S/C17H19ClN2S/c1-2-6-16(13-7-4-3-5-8-13)20-17(21)19-15-11-9-14(18)10-12-15/h3-5,7-12,16H,2,6H2,1H3,(H2,19,20,21) |
InChI Key |
CGULDYQGFKTEET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=S)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


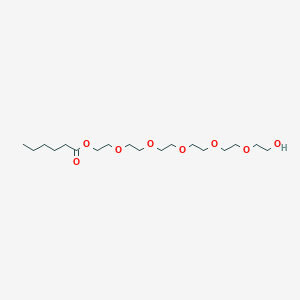
![7-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline](/img/structure/B14534184.png)
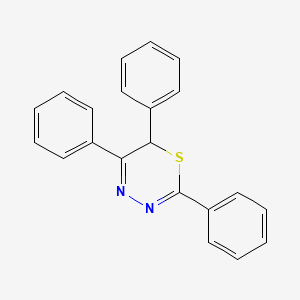
![1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]pyrrolidine](/img/structure/B14534194.png)
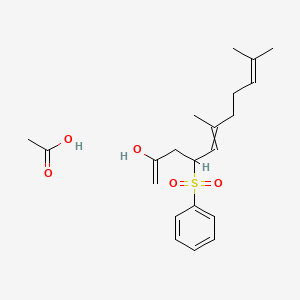
![2-[(2,2-Dimethyl-3-propylcyclopropyl)methyl]-1,3-dioxolane](/img/structure/B14534198.png)
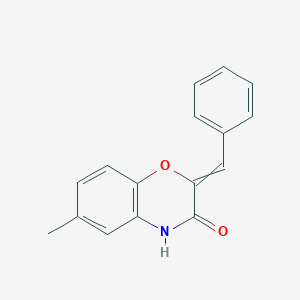
![2-[(E)-(2-Amino-4,6-dimethylphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14534212.png)

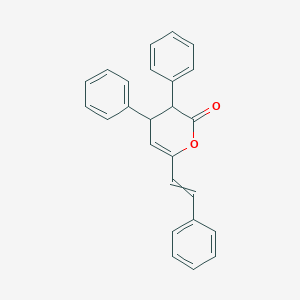
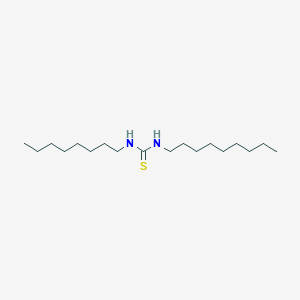
![5-Methyl-2H,6H-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-2,6-dione](/img/structure/B14534253.png)
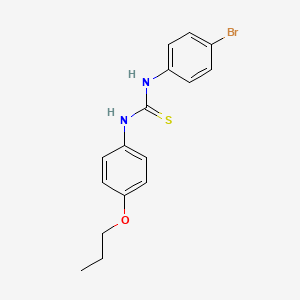
![2-Propen-1-one, 1-[2-(acetyloxy)phenyl]-3-(4-methoxyphenyl)-](/img/structure/B14534263.png)
